![molecular formula C23H20N4O4 B2755372 N-(2-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide CAS No. 1105214-63-8](/img/structure/B2755372.png)
N-(2-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide
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Description
N-(2-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C23H20N4O4 and its molecular weight is 416.437. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Research
Derivatives similar to the specified compound have been synthesized and evaluated for their anticancer properties. For instance, novel acetamide derivatives have been explored for their cytotoxic effects on various cancer cell lines, such as PANC-1, HepG2, and MCF7. These studies involve the synthesis of compounds followed by screening for cytotoxicity to identify potential anticancer agents (Vinayak et al., 2014).
Synthesis and Characterization of Novel Complexes
Research has also been conducted on the synthesis and characterization of novel coordination complexes constructed from pyrazole-acetamide derivatives. These studies not only focus on the structural analysis but also examine the antioxidant activity of these complexes, contributing to the understanding of their potential therapeutic applications (Chkirate et al., 2019).
Pharmacological Evaluation
Further studies have assessed the pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including toxicity assessments, tumor inhibition, and evaluation of analgesic and anti-inflammatory actions. Such research highlights the diverse pharmacological applications of these compounds and their derivatives (Faheem, 2018).
Antimicrobial Activities
The antimicrobial activities of synthesized derivatives have been explored, showing effectiveness against bacterial and fungal isolates. This area of research indicates the potential of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
Herbicide Research
Some studies have focused on the metabolism and potential use of similar compounds as herbicides or herbicide safeners. These investigations provide insights into the environmental fate and agricultural applications of chloroacetamide and related compounds (Coleman et al., 2000).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-2-30-19-13-7-6-12-18(19)24-20(28)15-27-14-8-11-17(23(27)29)22-25-21(26-31-22)16-9-4-3-5-10-16/h3-14H,2,15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYKCKUFZCKHJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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